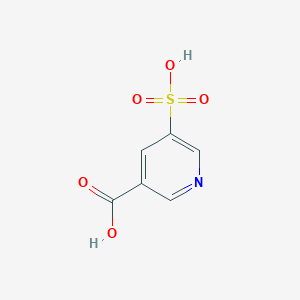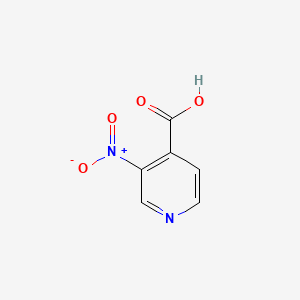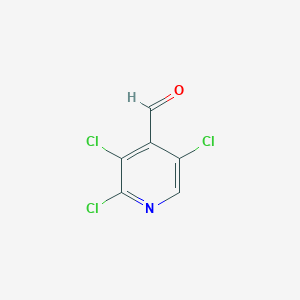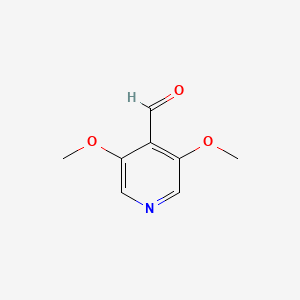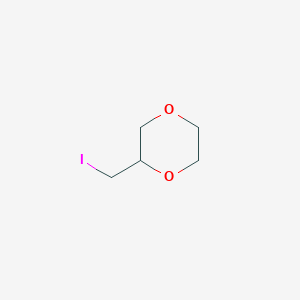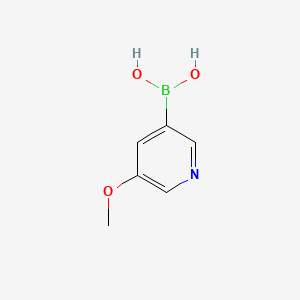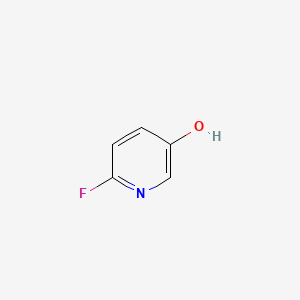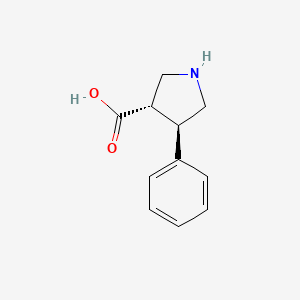
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
This would typically include the compound’s IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any important reaction conditions or steps.Molecular Structure Analysis
This includes discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This involves detailing the compound’s reactivity, including common reactions it undergoes and the products of those reactions.Physical And Chemical Properties Analysis
This includes discussing properties like the compound’s melting and boiling points, solubility, density, and chemical stability.Applications De Recherche Scientifique
-
Pharmaceutical Research
- Application : “(3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid” is a chiral amino acid that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
-
Biochemical Research
- Application : In a study, a compound similar to “(3S,4R)-4-Phenylpyrrolidine-3-carboxylic acid” was used to inhibit human Ornithine Aminotransferase (hOAT), a potential therapeutic approach for hepatocellular carcinoma .
- Methods : The study involved the design and synthesis of analogues, leading to the discovery of a highly selective and potent hOAT inhibitor . The methods involved intact protein mass spectrometry, protein crystallography, and dialysis experiments .
- Results : The study found that the analogue was converted to an irreversible tight-binding adduct in the active site of hOAT . The comparison of kinetic studies between the analogue and its unsaturated version suggested that the active intermediate was only generated in hOAT and not in GABA-AT .
-
Chemical Research
-
Biochemical Research
-
Pharmaceutical Research
- Application : A compound similar to “(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid” was used to inhibit human Ornithine Aminotransferase (hOAT), a potential therapeutic approach for hepatocellular carcinoma .
- Methods : The study involved the design and synthesis of analogues, leading to the discovery of a highly selective and potent hOAT inhibitor . The methods involved intact protein mass spectrometry, protein crystallography, and dialysis experiments .
- Results : The study found that the analogue was converted to an irreversible tight-binding adduct in the active site of hOAT . The comparison of kinetic studies between the analogue and its unsaturated version suggested that the active intermediate was only generated in hOAT and not in GABA-AT .
-
Microbial Production
- Application : In a study, a compound similar to “(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid” was used in the microbial production of acetoin and 2,3-butanediol optical isomers .
- Methods : The study involved the synthesis pathways of microbial acetoin and 2,3-butanediol .
- Results : The study found that during the reduction of AAC by AAR, two conformations of acetylbutanediol (ABD), 3R,4R, and 3S,4R, were produced, which generated (2R,3R)-2,3-BD and meso-2,3-BD, respectively, in the presence of ABDH .
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This could include potential applications of the compound, areas for further research, or ways the compound’s synthesis could be improved.
Propriétés
IUPAC Name |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJDGOQYFKHEJR-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376074 | |
| Record name | (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |
CAS RN |
1049984-33-9 | |
| Record name | (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





